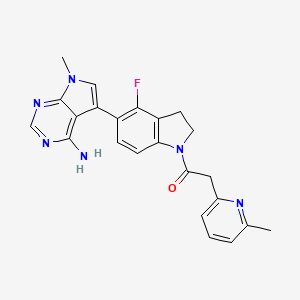

GSK2656157

Description

a deazaadenine; inhibits PERK protein kinase

Structure

3D Structure

Properties

IUPAC Name |

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydroindol-1-yl]-2-(6-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN6O/c1-13-4-3-5-14(28-13)10-19(31)30-9-8-16-18(30)7-6-15(21(16)24)17-11-29(2)23-20(17)22(25)26-12-27-23/h3-7,11-12H,8-10H2,1-2H3,(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWSIEBRGXYXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CC(=O)N2CCC3=C2C=CC(=C3F)C4=CN(C5=NC=NC(=C45)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101103941 | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337532-29-2 | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337532-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK2656157

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2656157 is a potent and selective, ATP-competitive inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is a critical mediator of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). By inhibiting PERK, this compound modulates downstream signaling, impacting protein synthesis, and has demonstrated anti-tumor and anti-angiogenic activity. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the PERK signaling pathway, its kinase selectivity, and important off-target activities. Detailed experimental protocols and quantitative data are presented to support its use as a research tool and potential therapeutic agent.

Core Mechanism of Action: PERK Inhibition

This compound acts as a highly selective ATP-competitive inhibitor of PERK, with a reported IC50 of 0.9 nM in cell-free assays.[1][2] PERK is a key transducer of ER stress. Upon activation by the accumulation of unfolded proteins, PERK autophosphorylates and then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[3] This phosphorylation event leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, it also selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (CCAAT/-enhancer-binding protein homologous protein).

This compound, by binding to the ATP-binding pocket of PERK, prevents its autophosphorylation and subsequent phosphorylation of eIF2α. This inhibition of the PERK signaling cascade blocks the downstream effects, including the induction of ATF4 and CHOP.[2][4]

Signaling Pathway

The canonical PERK signaling pathway and the point of inhibition by this compound are depicted below.

Figure 1: The PERK signaling pathway and inhibition by this compound.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates high potency against PERK and selectivity over a broad range of other kinases.

| Kinase Target | IC50 (nM) | Reference |

| PERK | 0.9 | [1][2] |

| EIF2AK1 (HRI) | 460 | [1] |

| EIF2AK2 (PKR) | 905 | [1] |

| EIF2AK4 (GCN2) | 3162 | [1] |

| LCK | 2344 | [1] |

| MLK2 | 2796 | [1] |

| ALK5 | 3020 | [1] |

| PI3Kγ | 3802 | [1] |

| ROCK1 | 7244 | [1] |

| Aurora B | 1259 | [1] |

| BRK | 905 | [1] |

| MEKK3 | 954 | [1] |

| KHS | 1764 | [1] |

| c-MER | 3431 | [1] |

| LRRK2 | 6918 | [1] |

| WNK3 | 5951 | [1] |

| MSK1 | 8985 | [1] |

| NEK1 | 9807 | [1] |

| AXL | 9808 | [1] |

| JAK2 | 24547 | [1] |

| MLCK2 | 3039 | [1] |

Table 1: Kinase selectivity of this compound.

In a broader screen of 300 kinases, this compound inhibited only 15 kinases by more than 80% at a concentration of 10 µM.[5]

Cellular Activity

In cellular assays, this compound inhibits PERK activation and downstream signaling with an IC50 in the range of 10-30 nM.[2] Pretreatment of cells with this compound effectively blocks thapsigargin-induced autophosphorylation of PERK.[2]

Experimental Protocols

In Vitro PERK Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory potency of this compound against PERK.

Figure 2: Workflow for an in vitro PERK kinase assay.

Detailed Methodology: The inhibitory potency of this compound is measured using recombinant GST-PERK (amino acids 536–1116) and 6-His-full-length human eIF2α as a substrate.[1][2][5] The kinase reaction is typically conducted in a buffer containing 20 mM HEPES (pH 7.2), 10 mM MgCl2, 150 mM NaCl, and 0.01% Tween 20. PERK enzyme (e.g., 8 nM final concentration) is pre-incubated with various concentrations of this compound for 30 minutes at room temperature. The kinase reaction is initiated by the addition of eIF2α and ATP (e.g., 1 µM final concentration for both) and incubated for 45 minutes at room temperature. The phosphorylation of eIF2α can be detected using various methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[6]

Cellular Western Blot Analysis of PERK Signaling

This protocol outlines the steps to assess the effect of this compound on PERK signaling in a cellular context.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., BxPC3 human pancreatic adenocarcinoma) and allow them to adhere. Pre-treat cells with varying concentrations of this compound for 1 hour.[2]

-

Induction of ER Stress: Induce ER stress by treating cells with an agent like thapsigargin (e.g., 1 µM) or tunicamycin for a specified time (e.g., 6 hours).[4][5]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[7]

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against p-PERK (Thr981), total PERK, p-eIF2α (Ser51), total eIF2α, ATF4, and CHOP. Use a loading control like actin or GAPDH.[7]

-

Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]

In Vivo Human Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.

Detailed Methodology:

-

Cell Preparation and Implantation: Culture human tumor cells (e.g., BxPC3) and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS and Matrigel mixture) and subcutaneously inject them into the flank of immunocompromised mice (e.g., NCr-nu/nu mice).[9]

-

Tumor Growth and Treatment Initiation: Monitor tumor growth by measuring with calipers. Once tumors reach a specified size (e.g., 75-150 mm³), randomize the mice into treatment groups.

-

Drug Administration: Administer this compound orally at desired doses (e.g., 50 or 150 mg/kg, twice daily).[2][5]

-

Monitoring and Endpoint: Measure tumor volume and body weight regularly (e.g., twice weekly). The study endpoint can be a specific tumor volume or a predetermined time point.[10]

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting for PERK pathway markers or immunohistochemistry for markers of proliferation and angiogenesis.

Off-Target and eIF2α Phosphorylation-Independent Effects

RIPK1 Inhibition

Recent studies have revealed that this compound is also a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[11] This off-target activity is significant as RIPK1 is a key mediator of TNF-induced inflammation and necroptosis. This compound has been shown to inhibit RIPK1 kinase activity directly and protect cells from TNF-mediated cell death independently of PERK inhibition.[11][12] The potency of this compound against RIPK1 is reportedly much higher than its intended target, PERK, in some cellular contexts.[11]

Figure 3: Off-target inhibition of RIPK1 by this compound.

eIF2α Phosphorylation-Independent Effects

Interestingly, some of the biological effects of this compound appear to be independent of its inhibition of eIF2α phosphorylation.[7][13][14] In certain contexts, treatment with this compound can lead to a compensatory increase in eIF2α phosphorylation, potentially through the activation of other eIF2α kinases.[7][15] Furthermore, this compound can induce ER stress-mediated cell death in cells that are impaired in eIF2α phosphorylation, suggesting alternative mechanisms of action.[7][13][14] These findings indicate that the cellular consequences of this compound treatment may not solely be attributed to the canonical PERK-eIF2α signaling axis.

Conclusion

This compound is a valuable research tool for studying the role of PERK in the Unfolded Protein Response and various disease states. Its high potency and selectivity for PERK make it a powerful inhibitor of the canonical PERK-eIF2α-ATF4-CHOP signaling pathway. However, researchers and drug developers must be cognizant of its significant off-target activity against RIPK1 and its eIF2α phosphorylation-independent effects. A thorough understanding of these multifaceted mechanisms is crucial for the accurate interpretation of experimental results and for the potential clinical development of this compound or its analogs. The experimental protocols provided herein offer a foundation for the further investigation of this complex and intriguing molecule.

References

- 1. This compound | Autophagy | Apoptosis | PERK | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of this compound: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Evidence for eIF2α phosphorylation-independent effects of this compound, a novel catalytic inhibitor of PERK with clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. BxPC-3 Xenograft Model - Altogen Labs [altogenlabs.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

GSK2656157: A Selective PERK Inhibitor for Modulating the Unfolded Protein Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK2656157 is a potent and highly selective, ATP-competitive inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a critical regulator of the Unfolded Protein Response (UPR).[1][2] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). PERK is one of the three primary sensors of ER stress, and its activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event, in turn, attenuates global protein synthesis to reduce the protein load on the ER and selectively translates key transcription factors like ATF4, which orchestrate the expression of genes involved in stress adaptation and, under prolonged stress, apoptosis.[3][4][5] Given the role of ER stress in various pathologies, including cancer and neurodegenerative diseases, selective PERK inhibition by molecules like this compound presents a promising therapeutic strategy.[3][4][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Chemical Properties and Structure

This compound, with the IUPAC name 1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydroindol-1-yl]-2-(6-methylpyridin-2-yl)ethanone, is a synthetic small molecule.[7] Its development was an optimization of a first-in-class PERK inhibitor, GSK2606414, with a strategy focused on decreasing lipophilicity to improve physical and pharmacokinetic properties.[3][8]

| Property | Value | Reference |

| Molecular Formula | C23H21FN6O | [7] |

| Molecular Weight | 416.45 Da | [7][9] |

| CAS Number | 1337532-29-2 | [7] |

| Purity | >98% | [7] |

| Solubility | Soluble in DMSO to 50 mM | [7] |

Mechanism of Action and the PERK Signaling Pathway

This compound acts as an ATP-competitive inhibitor of the PERK kinase domain.[1][2] Under conditions of ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from the luminal domain of PERK, leading to its dimerization and autophosphorylation, and subsequent activation. Activated PERK then phosphorylates eIF2α at Serine 51.[3][4] This phosphorylation event has two major consequences:

-

Global Translation Attenuation: Phosphorylated eIF2α (p-eIF2α) inhibits the guanine nucleotide exchange factor eIF2B, which is essential for the formation of the translation initiation complex. This leads to a general shutdown of protein synthesis, thereby reducing the influx of new proteins into the ER.[3]

-

Preferential Translation of ATF4: While global translation is suppressed, the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4), is enhanced. ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[3][5][6]

By inhibiting the kinase activity of PERK, this compound prevents the phosphorylation of eIF2α and the subsequent downstream signaling events. This blocks the adaptive mechanisms of the UPR, which can be therapeutically exploited in diseases like cancer where tumor cells rely on the UPR to survive in the harsh, nutrient-deprived, and hypoxic tumor microenvironment.[3][4]

Caption: The PERK signaling pathway under ER stress and its inhibition by this compound.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates high potency for PERK with an IC50 of 0.9 nM in cell-free assays.[1][2][7] It exhibits significant selectivity, being over 500-fold more selective for PERK compared to a panel of 300 other kinases.[1][7]

| Target | IC50 (nM) | Reference |

| PERK (EIF2AK3) | 0.9 | [1][2] |

| HRI (EIF2AK1) | 460 | |

| PKR (EIF2AK2) | >1000 | [3] |

| GCN2 (EIF2AK4) | >1000 | [3] |

Cellular Activity

In cellular assays, this compound effectively inhibits ER stress-induced PERK autophosphorylation and the phosphorylation of its substrate eIF2α, with a corresponding decrease in the downstream effectors ATF4 and CHOP. The IC50 for these cellular effects is in the range of 10-30 nM.[1][10]

| Cell Line | Assay | IC50 | Reference |

| A549 | Inhibition of thapsigargin-induced PERK autophosphorylation | ~30 nM | [1] |

| BxPC3 | Inhibition of ER stress-induced p-eIF2α, ATF4, and CHOP | 10-30 nM | [1][10] |

Pharmacokinetic Parameters

Pharmacokinetic studies in various species have shown that this compound is orally bioavailable with low to moderate clearance.[3]

| Species | Route | T1/2 (h) | Cmax (µM) | AUC (µM*h) | F (%) | Reference |

| Mouse | p.o. (50 mg/kg) | 1.25 | 10.3 | 29.8 | 68 | [3] |

| Rat | p.o. (10 mg/kg) | 1.4 | 2.9 | 8.3 | 75 | [3] |

| Dog | p.o. (5 mg/kg) | 4.8 | 1.2 | 7.9 | 100 | [3] |

In Vivo Efficacy

Oral administration of this compound has demonstrated dose-dependent tumor growth inhibition in multiple human tumor xenograft models.[3][10]

| Xenograft Model | Mouse Strain | Treatment | Tumor Growth Inhibition (%) | Reference |

| BxPC3 (pancreatic) | Nude | 150 mg/kg, b.i.d. | ~100 | [10] |

| HPAC (pancreatic) | SCID | 150 mg/kg, b.i.d. | ~80 | [10] |

| Capan-2 (pancreatic) | SCID | 150 mg/kg, b.i.d. | ~54 | [10] |

| NCI-H929 (myeloma) | SCID | 150 mg/kg, b.i.d. | ~114 | [10] |

Experimental Protocols

In Vitro Kinase Assay for PERK Inhibition

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the PERK kinase.

Materials:

-

Recombinant GST-tagged PERK (catalytic domain)

-

Recombinant His-tagged full-length eIF2α

-

This compound

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-33P]ATP or ADP-Glo™ Kinase Assay (Promega)

-

384-well plates

-

Plate reader capable of luminescence or radioactivity detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase buffer, recombinant PERK enzyme, and the this compound dilution (or DMSO for control).

-

Initiate the kinase reaction by adding a mixture of recombinant eIF2α substrate and ATP (with a tracer amount of [γ-33P]ATP if using the radioactive method).

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction. For the radioactive assay, this can be done by adding EDTA or spotting the reaction mixture onto a phosphocellulose membrane. For the ADP-Glo™ assay, follow the manufacturer's protocol for adding the ADP-Glo™ reagent.

-

Detect the signal. For the radioactive assay, wash the membrane and quantify the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot Assay for PERK Pathway Activation

This protocol outlines the steps to assess the effect of this compound on the PERK signaling pathway in cultured cells.

Materials:

-

Cell line of interest (e.g., BxPC-3)

-

Complete cell culture medium

-

ER stress inducer (e.g., thapsigargin or tunicamycin)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

-

Induce ER stress by adding thapsigargin (e.g., 1 µM) or tunicamycin (e.g., 5 µg/mL) to the media and incubate for the desired time (e.g., 2-6 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Human Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Human tumor cell line (e.g., BxPC-3)

-

Immunocompromised mice (e.g., nude or SCID mice, 6-8 weeks old)

-

Matrigel (optional, for some cell lines)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

-

Calipers

-

Animal balance

Procedure:

-

Culture the tumor cells to a sufficient number.

-

Harvest the cells and resuspend them in sterile PBS or a mixture with Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 or 150 mg/kg) or vehicle to the respective groups via oral gavage, typically twice daily (b.i.d.).

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as a measure of toxicity.

-

Continue the treatment for the planned duration (e.g., 21-28 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.

Visualizations

Experimental Workflow for In Vitro Cellular Assay

Caption: Workflow for assessing this compound activity in a cellular context.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that allows for the specific interrogation of the PERK branch of the Unfolded Protein Response. Its high potency and selectivity, coupled with its oral bioavailability, make it suitable for both in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the role of PERK in health and disease and exploring the therapeutic potential of its inhibition. As with any targeted therapy, careful consideration of on-target toxicities, such as effects on pancreatic function, is crucial in the translation of PERK inhibitors to clinical applications.[3][11]

References

- 1. NCI-H929 (H929) xenograft model of human MM [bio-protocol.org]

- 2. Control of PERK eIF2α kinase activity by the endoplasmic reticulum stress-induced molecular chaperone P58IPK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of this compound: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BxPC-3 Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Antitumor Effects of Cannabinoids in Human Pancreatic Ductal Adenocarcinoma Cell Line (Capan-2)-Derived Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. BxPC-3 Xenograft Model | Xenograft Services [xenograft.net]

The Journey to a Preclinical Candidate: Discovery and Medicinal Chemistry Optimization of GSK2656157, a Potent and Selective PERK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and medicinal chemistry optimization of GSK2656157, a potent and selective inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). The narrative begins with the identification of the initial lead compound, GSK2606414, and elucidates the strategic medicinal chemistry efforts undertaken to enhance its pharmaceutical properties. By focusing on reducing lipophilicity, researchers successfully improved the pharmacokinetic profile, leading to the selection of this compound as a preclinical development candidate. This document provides a comprehensive overview of the structure-activity relationships (SAR), key experimental methodologies, and critical data that underpinned this successful drug discovery program.

Introduction: The Unfolded Protein Response and the Role of PERK

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, and genetic mutations, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1] The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[1]

PERK is one of the three primary sensors of ER stress, alongside IRE1α and ATF6.[1] Upon activation by ER stress, PERK autophosphorylates and then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[1] This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER.[1] However, it also selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.[1]

In the context of cancer, tumor cells often experience high levels of ER stress due to their rapid proliferation and the hypoxic and nutrient-poor microenvironment.[1] The UPR, and specifically the PERK pathway, can promote tumor cell survival and adaptation under these challenging conditions.[1] Therefore, inhibiting PERK presents a promising therapeutic strategy to sensitize cancer cells to stress and inhibit tumor growth.[1]

The Discovery of a Lead: GSK2606414

The initial breakthrough in the development of PERK inhibitors was the discovery of GSK2606414.[2][3] This compound emerged as a potent and selective, first-in-class inhibitor of PERK.[2][3] It demonstrated the ability to inhibit PERK activation in cellular assays and showed significant tumor growth inhibition in a human tumor xenograft model in mice.[2][3] Despite its promising activity, GSK2606414 possessed suboptimal physicochemical properties, particularly high lipophilicity, which could potentially lead to poor pharmacokinetics and off-target effects.[2][3]

Medicinal Chemistry Optimization: The Path to this compound

The primary goal of the medicinal chemistry program was to improve the drug-like properties of the lead compound, GSK2606414, by reducing its lipophilicity while maintaining or improving its potency and selectivity for PERK.[2][3] This was a classic lead optimization strategy aimed at enhancing the overall developability of the molecule.

Structure-Activity Relationship (SAR) Studies

A systematic exploration of the structure-activity relationships around the GSK2606414 scaffold was undertaken. The key modifications and their impact are summarized in the table below.

| Compound | R Group | PERK IC50 (nM) | Cellular PERK Inhibition (IC50, nM) | Key Observations |

| GSK2606414 | 3-trifluoromethylphenyl | 0.4 | 20 | Potent lead compound with high lipophilicity. |

| Analogue 1 | 4-pyridyl | 63.8 | - | Decreased potency, indicating sensitivity to substitution at the para-position of the acetamide aryl ring.[4] |

| Analogue 2 | 2-pyridyl | 19.1 | - | Improved potency compared to the 4-pyridyl analogue.[4] |

| Analogue 3 | 6-methyl-2-pyridyl | 2.5 | - | Significant increase in potency, likely due to favorable interactions in a lipophilic back pocket of the ATP-binding site.[4] |

| Analogue 4 | 6-trifluoromethyl-2-pyridyl | 0.5 | - | Further enhancement of potency.[4] |

| This compound (Analogue 5) | 6-methyl-2-pyridyl with 4-fluoroindoline | 0.9 | 10-30 | Maintained high potency with improved physicochemical properties due to the fluorine substitution. Selected as the preclinical candidate.[2][3][5] |

Table 1: Structure-Activity Relationship of GSK2606414 Analogues.

The Role of Fluorine Substitution

A key strategic modification was the introduction of a fluorine atom at the 4-position of the indoline core.[1] This substitution was intended to lower the lipophilicity of the molecule. The 4-fluoroindoline derivatives generally exhibited a modest improvement in biochemical PERK activity and a more pronounced enhancement in cellular PERK inhibition.[4] This strategic fluorination, combined with the optimized 6-methyl-2-pyridyl acetamide side chain, culminated in the discovery of this compound.[2][3]

This compound: A Preclinical Candidate

This compound emerged from the optimization program as a highly potent and selective PERK inhibitor with an IC50 of 0.9 nM in a cell-free assay.[5] It demonstrated excellent selectivity, being over 500-fold more selective for PERK against a panel of 300 other kinases.[5]

Mechanism of Action

This compound is an ATP-competitive inhibitor of PERK.[5] X-ray crystallography studies revealed that it binds to the ATP-binding site of the PERK kinase domain.[1] The 6-methylpyridyl group occupies a large, inner lipophilic pocket, while the fluoroindoline moiety fits into a narrow channel.[1] The aminopyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase.[1] By blocking the ATP-binding site, this compound prevents the autophosphorylation and activation of PERK, thereby inhibiting the downstream signaling cascade, including the phosphorylation of eIF2α and the induction of ATF4.[6]

References

- 1. Discovery of this compound: An Optimized PERK Inhibitor Selected for Preclinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cytokinetics.com [cytokinetics.com]

- 5. Discovery of this compound: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

An In-depth Technical Guide on the Downstream Signaling Effects of GSK2656157 on eIF2α and ATF4

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2656157 is a potent and highly selective, ATP-competitive inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a critical component of the unfolded protein response (UPR).[1] This document provides a comprehensive technical overview of the downstream signaling effects of this compound, with a specific focus on its modulation of eukaryotic initiation factor 2α (eIF2α) phosphorylation and activating transcription factor 4 (ATF4) expression. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support researchers and professionals in the fields of cell biology, oncology, and drug development.

Introduction to this compound and the PERK/eIF2α/ATF4 Pathway

Endoplasmic reticulum (ER) stress, triggered by an accumulation of unfolded or misfolded proteins, activates the UPR, a sophisticated signaling network aimed at restoring cellular homeostasis. PERK is one of the three primary sensors of ER stress. Upon activation, PERK autophosphorylates and subsequently phosphorylates eIF2α at serine 51.[2][3] This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. Paradoxically, the phosphorylation of eIF2α also facilitates the preferential translation of ATF4 mRNA.[4] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic factor CHOP (CCAAT/enhancer-binding protein homologous protein).

This compound has been developed as a tool to probe the physiological and pathological roles of the PERK pathway and as a potential therapeutic agent, particularly in oncology, where cancer cells often exhibit high levels of ER stress.[1] By inhibiting PERK, this compound is expected to prevent the phosphorylation of eIF2α and the subsequent translation of ATF4, thereby modulating the cellular response to ER stress. However, some studies suggest that this compound may also exert effects independent of eIF2α phosphorylation, highlighting the complexity of its mechanism of action.[2][3]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound from various in vitro and cellular assays.

| Parameter | Value | Assay Type | Reference |

| IC50 for PERK | 0.9 nM | Cell-free kinase assay | [1] |

| IC50 for phospho-eIF2α, ATF4, and CHOP reduction | 10-30 nM | Cellular assay (in the presence of UPR inducers) | [1] |

| IC50 for cell growth inhibition | 6-25 µM | Cellular assay (in the absence of UPR inducers) | [1] |

Table 1: In vitro and cellular potency of this compound.

| Cell Line | Treatment | Effect on p-eIF2α | Effect on ATF4 | Reference |

| BxPC3 (human pancreatic adenocarcinoma) | This compound (various concentrations) + Tunicamycin | Dose-dependent decrease | Dose-dependent decrease | |

| HT1080 (human fibrosarcoma) | This compound (0.1 µM) in the absence of stress | Reduction in basal p-eIF2α | Not specified | [2] |

| Multiple human tumor cell lines | This compound | Decreased levels | Decreased levels |

Table 2: Observed effects of this compound on downstream signaling markers in various cell lines.

Signaling Pathway and Experimental Workflow Diagrams

The PERK/eIF2α/ATF4 Signaling Pathway and the Action of this compound

Caption: The PERK/eIF2α/ATF4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing the Effects of this compound

Caption: A typical experimental workflow to evaluate the effects of this compound.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., BxPC3, HT1080) in appropriate culture vessels (e.g., 6-well plates for Western blotting and qPCR, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh culture medium.

-

Treatment:

-

For experiments investigating the inhibition of ER stress-induced signaling, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Following pre-treatment, add an ER stress inducer (e.g., 1-5 µg/mL tunicamycin or 1 µM thapsigargin) and incubate for the desired time (e.g., 6-24 hours).

-

Include appropriate vehicle controls (e.g., DMSO).

-

Western Blotting for Phospho-eIF2α, Total eIF2α, and ATF4

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-eIF2α (Ser51), total eIF2α, ATF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Quantify band intensities using image analysis software.

-

Quantitative PCR (qPCR) for ATF4 and CHOP mRNA

-

RNA Extraction:

-

Wash cells with PBS.

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for ATF4, CHOP, and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

Primer Sequences (Example):

-

Human ATF4 Forward: 5'-CTTACCAAGGCAAGGAGGAT-3'

-

Human ATF4 Reverse: 5'-TGGAGAACCCATGAGGAAT-3'

-

Human CHOP Forward: 5'-GGAAACAGAGTGGTCATTCCC-3'

-

Human CHOP Reverse: 5'-CTGCTTGAGCCGTTCATTCTC-3'

-

-

Thermal Cycling Conditions (Example):

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

Melt curve analysis.

-

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the control-treated samples.

-

Cell Viability Assay (MTT Assay)

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Discussion and Conclusion

This compound is a valuable pharmacological tool for studying the PERK-mediated arm of the unfolded protein response. The data consistently demonstrate its ability to inhibit PERK kinase activity, leading to a reduction in eIF2α phosphorylation and ATF4 expression in response to ER stress. The experimental protocols provided herein offer a framework for researchers to investigate these downstream signaling events in their own model systems.

It is important to note that some evidence suggests this compound can have effects that are independent of eIF2α phosphorylation, and at higher concentrations, it may have off-target activities.[2][3] Therefore, careful dose-response studies and the inclusion of appropriate controls are essential for the accurate interpretation of experimental results. Future research should continue to explore the full spectrum of this compound's cellular effects to fully understand its therapeutic potential and limitations.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Evidence for eIF2α phosphorylation-independent effects of this compound, a novel catalytic inhibitor of PERK with clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for eIF2α phosphorylation-independent effects of this compound, a novel catalytic inhibitor of PERK with clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Biochemical and Physical Properties of GSK2656157

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical and physical properties of GSK2656157, a potent and selective inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Biochemical Properties

This compound is a synthetic, cell-permeable small molecule that acts as an ATP-competitive inhibitor of PERK.[1][2][3] Its high affinity and selectivity for PERK make it a valuable tool for studying the unfolded protein response (UPR) and its role in various diseases.

Mechanism of Action

Endoplasmic reticulum (ER) stress, caused by an accumulation of unfolded or misfolded proteins, activates three key signaling pathways, one of which is mediated by PERK.[4] Upon activation, PERK autophosphorylates and then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[4] This phosphorylation event leads to a global attenuation of protein synthesis, reducing the protein load on the ER.[4] However, it selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which in turn upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis, including C/EBP homologous protein (CHOP).[4]

This compound binds to the ATP-binding pocket of the PERK kinase domain, preventing its autophosphorylation and subsequent phosphorylation of eIF2α.[1] This inhibition blocks the downstream signaling cascade, including the expression of ATF4 and CHOP.[1][5]

Quantitative Inhibition Data

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays.

| Parameter | Value | Assay Conditions | Reference |

| PERK IC50 | 0.9 nM | Cell-free biochemical assay | [1][2] |

| Cellular pPERK IC50 | 10-30 nM | Inhibition of thapsigargin-induced PERK autophosphorylation in BxPC3 cells | [1][5] |

| Cellular p-eIF2α IC50 | 10-30 nM | Inhibition of thapsigargin-induced eIF2α phosphorylation in BxPC3 cells | [1][5] |

| Cellular ATF4 Inhibition | IC50 in the range of 10-30 nM | Downregulation of ATF4 in BxPC3 cells | [1][5] |

| Cellular CHOP Inhibition | IC50 in the range of 10-30 nM | Downregulation of CHOP in BxPC3 cells | [1][5] |

Kinase Selectivity

This compound exhibits high selectivity for PERK over a broad panel of other kinases.

| Kinase | IC50 (nM) | Fold Selectivity vs. PERK | Reference |

| PERK | 0.9 | 1 | [6] |

| HRI (EIF2AK1) | 460 | >500 | [6] |

| PKR (EIF2AK2) | 905 | >1000 | [6] |

| GCN2 (EIF2AK4) | 3162 | >3500 | [6] |

| BRK | 905 | >1000 | [6] |

| MEKK3 | 954 | >1000 | [6] |

| Aurora B | 1259 | >1300 | [6] |

| LCK | 2344 | >2600 | [6] |

| ROCK1 | 7244 | >8000 | [6] |

| JAK2 | 24547 | >27000 | [6] |

Note: The compound was found to inhibit only 17 out of 300 kinases by more than 80% at a concentration of 10 μM.[7]

Core Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₁FN₆O | [2] |

| Molecular Weight | 416.5 g/mol | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO (to 50 mM) | [2] |

| cLogP | 2.4 | [7] |

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in several species, demonstrating good oral bioavailability.

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Clearance (mL/min/kg) |

| Mouse | IV | - | - | - | 1.25 | - | Low to moderate |

| Mouse | PO | 50 | - | - | - | Good | - |

| Rat | IV | - | - | - | 1.4 | - | Low to moderate |

| Rat | PO | - | - | - | - | Good | - |

| Dog | IV | - | - | - | - | - | Low to moderate |

| Dog | PO | - | - | - | - | Good | - |

Reference for all pharmacokinetic data:[7]

Cytochrome P450 Inhibition

This compound shows minimal inhibition of major human cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.

| CYP Isoform | Probe Substrate | IC50 (μM) | Reference |

| CYP1A2 | Phenacetin | >25 | [7] |

| CYP2C9 | Diclofenac | 24.7 | [7] |

| CYP2C19 | Mephenytoin | >25 | [7] |

| CYP2D6 | Bufuralol | >25 | [7] |

| CYP3A4 | Midazolam | >25 | [7] |

| CYP3A4 | Nifedipine | 19.7 | [7] |

| CYP2C8 | Paclitaxel | >25 | [7] |

Experimental Protocols

In Vitro PERK Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the inhibitory activity of compounds against PERK.

Materials:

-

Recombinant GST-PERK (amino acids 536–1116)

-

6-His-full-length human eIF2α

-

[γ-³²P]ATP

-

Kinase Assay Buffer: 20 mM HEPES (pH 7.2), 10 mM MgCl₂, 150 mM NaCl, 0.01% Tween 20

-

This compound or other test compounds

-

14% SDS-PAGE gels

-

Phosphoric acid (75 mM)

-

P81 phosphocellulose paper or filtration plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing 5 nM recombinant GST-PERK in Kinase Assay Buffer.

-

Add varying concentrations of this compound or test compound to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a substrate mix containing 10 μM 6-His-eIF2α, 2 μM ATP, and 0.2 μM [γ-³²P]ATP.

-

Allow the reaction to proceed for 15 minutes at room temperature.

-

Stop the reaction by adding 75 mM phosphoric acid or by spotting the reaction mixture onto P81 phosphocellulose paper.

-

If using P81 paper, wash extensively with 0.1 M phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into eIF2α using a scintillation counter.

-

Alternatively, the reaction products can be separated by 14% SDS-PAGE, and the phosphorylated eIF2α can be visualized by autoradiography.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of PERK Signaling Pathway

This protocol details the procedure for analyzing the phosphorylation status of PERK and eIF2α, and the expression levels of ATF4 and CHOP in cultured cells.

Materials:

-

Cell culture medium and supplements

-

ER stress inducer (e.g., Thapsigargin, Tunicamycin)

-

This compound

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 4-12% gradient gels)

-

PVDF membranes

-

Transfer buffer

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Primary Antibodies (use at manufacturer's recommended dilutions):

-

Rabbit anti-phospho-PERK (Thr980)

-

Rabbit anti-PERK

-

Rabbit anti-phospho-eIF2α (Ser51)

-

Mouse anti-eIF2α

-

Rabbit anti-ATF4

-

Mouse anti-CHOP

-

Mouse anti-β-actin (loading control)

-

-

Secondary Antibodies (HRP-conjugated):

-

Goat anti-rabbit IgG-HRP

-

Goat anti-mouse IgG-HRP

-

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Induce ER stress by adding an appropriate concentration of thapsigargin or tunicamycin for the desired time (e.g., 2-6 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using appropriate software and normalize to the loading control (β-actin) and total protein levels where applicable.

-

Signaling Pathways and Experimental Workflows

PERK Signaling Pathway and Inhibition by this compound

Caption: PERK signaling pathway under ER stress and its inhibition by this compound.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for the in vitro radiometric PERK kinase inhibition assay.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for Western blot analysis of the PERK signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Autophagy | Apoptosis | PERK | TargetMol [targetmol.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural Determinants of PERK Inhibitor Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Angiogenic Potential of GSK2656157: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the anti-angiogenic properties of GSK2656157, a potent and highly selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Under the stressful conditions of the tumor microenvironment, such as hypoxia and nutrient deprivation, the unfolded protein response (UPR) is activated, with PERK being a key mediator. By inhibiting PERK, this compound presents a compelling mechanism for disrupting tumor growth, not only by affecting tumor cells directly but also by suppressing the formation of new blood vessels, a process known as angiogenesis. This document provides a consolidated overview of the quantitative data, experimental methodologies, and signaling pathways associated with the anti-angiogenic effects of this compound.

Quantitative Data Summary

The efficacy and selectivity of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | IC50 Value | Cell Lines/System | Reference |

| PERK Kinase (cell-free) | 0.9 nmol/L | Recombinant GST-PERK | [1][2][3][4] |

| PERK Cellular Activity | 10–30 nmol/L | BxPC3, HPAC, and other human tumor cell lines | [1][2][3][5] |

| General Kinase Selectivity | >100 nmol/L | Panel of 300 kinases | [2][3] |

| Cell Proliferation (no UPR) | 6–25 µmol/L | Multiple tumor cell lines & primary microvascular endothelial cells | [1][4][6] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing Regimen | Outcome | Reference |

| Human Pancreatic Cancer | 50 or 150 mg/kg (twice daily) | Dose-dependent tumor growth inhibition | [1] |

| Multiple Human Tumor Xenografts | 150 mg/kg (twice daily) | 54–114% tumor growth inhibition | [1][4] |

| BxPc3 Xenograft | Not specified | Reduction in vascular density and perfusion | [1][5] |

Core Signaling Pathway: PERK Inhibition

Under endoplasmic reticulum (ER) stress, PERK is activated through autophosphorylation. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis but preferentially allows the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in stress adaptation, including those that can promote angiogenesis. This compound is an ATP-competitive inhibitor that binds to the kinase domain of PERK, preventing its autophosphorylation and the subsequent downstream signaling cascade. This inhibition ultimately leads to decreased blood vessel density and vascular perfusion in tumors.[1][2][3][7]

Experimental Protocols & Workflows

The anti-angiogenic effects of this compound have been validated through a series of key in vitro and in vivo experiments. Below are the detailed methodologies for these assays.

In Vitro PERK Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on PERK kinase activity.

-

Principle: A cell-free kinase assay measures the phosphorylation of a substrate (eIF2α) by a recombinant PERK enzyme in the presence of varying concentrations of the inhibitor.

-

Methodology:

-

Recombinant GST-PERK (amino acids 536–1116) is incubated with the substrate, 6-His-full-length human eIF2α.[6]

-

The reaction is initiated by adding ATP.

-

This compound is added at a range of concentrations to determine the dose-dependent inhibition of eIF2α phosphorylation.

-

The level of phosphorylated eIF2α is quantified, typically using methods like ELISA or radiometric assays, to calculate the IC50 value.

-

Cellular UPR Activation and Western Blot Analysis

This experiment confirms the inhibition of the PERK signaling cascade within intact cells.

-

Principle: Cells are treated with a UPR-inducing agent to activate PERK. The levels of phosphorylated PERK and its downstream targets are then measured by Western blot to assess the efficacy of this compound.

-

Methodology:

-

Cell Culture: Human tumor cell lines (e.g., BxPC3 pancreatic cancer cells) are cultured in standard medium.[1]

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

UPR Induction: UPR is induced by adding agents like tunicamycin (e.g., 5 µg/mL) or thapsigargin for several hours (e.g., 6 hours).[1][6]

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phospho-PERK (Thr980), total PERK, phospho-eIF2α (Ser51), total eIF2α, ATF4, and CHOP.[1][3]

-

Detection: Blots are incubated with secondary antibodies and visualized to determine the reduction in stress-induced protein phosphorylation and expression.

-

In Vivo Human Tumor Xenograft Model

This model assesses the impact of this compound on tumor growth and angiogenesis in a living organism.

-

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and the effects on tumor volume and tumor vasculature are measured.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Cell Implantation: Human tumor cells (e.g., BxPC3) are injected subcutaneously.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically twice daily at doses such as 50 mg/kg and 150 mg/kg.[1][6]

-

Tumor Measurement: Tumor volumes are measured regularly (e.g., twice a week) using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised.

-

Immunohistochemistry (IHC): Tumor sections are stained with antibodies against vascular markers like MECA (pan-endothelial cell antigen) and von Willebrand Factor (vWF) to assess microvessel density.[6]

-

Vascular Perfusion Analysis: Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) may be used to assess changes in vascular perfusion and permeability.[5]

-

Important Considerations

While this compound is a potent PERK inhibitor, some research has indicated potential off-target effects. Notably, at certain concentrations, this compound has been shown to inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and cell death, independently of its effects on PERK.[8][9] This dual activity should be considered when interpreting results, particularly in studies involving inflammation or TNF-mediated signaling.

Conclusion

This compound effectively targets the PERK branch of the unfolded protein response, a critical pathway for tumor cell adaptation and survival. Preclinical data strongly support its anti-angiogenic properties, demonstrating a reduction in tumor vascularity and perfusion, which contributes to its overall anti-tumor efficacy. The experimental protocols outlined in this guide provide a framework for further investigation into the therapeutic potential of PERK inhibition in oncology. The high selectivity and potent in vivo activity of this compound make it a valuable tool for research and a promising candidate for further drug development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. (ISMRM 2013) Pharmacological Effects of this compound, a Novel PERK Kinase Inhibitor, on Tumor Growth and Angiogenesis Using DCE-MRI in Pancreatic Tumor Model [archive.ismrm.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of this compound: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

The PERK Inhibitor GSK2656157: A Technical Overview of its Initial Exploration in Oncology Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2656157 is a potent and highly selective, ATP-competitive inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1][2] PERK is a critical transducer of the unfolded protein response (UPR), a cellular stress response pathway activated by endoplasmic reticulum (ER) stress.[3] In the tumor microenvironment, conditions such as hypoxia, nutrient deprivation, and high metabolic demand lead to ER stress, making the UPR and specifically the PERK pathway attractive targets for cancer therapy.[3][4] Initial investigations into this compound have demonstrated its potential as an anti-cancer agent through its ability to modulate the PERK signaling pathway, inhibit tumor growth, and reduce angiogenesis.[3][4] This technical guide provides a comprehensive overview of the foundational preclinical research on this compound in oncology, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its initial investigations.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of PERK.[1] Under ER stress, PERK autophosphorylates and subsequently phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global attenuation of protein synthesis, reducing the protein-folding load on the ER. However, it paradoxically promotes the translation of specific mRNAs, including that of activating transcription factor 4 (ATF4).[3] ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, often mediated by the transcription factor CHOP (C/EBP homologous protein).[4] this compound, by inhibiting PERK, prevents the phosphorylation of eIF2α and the subsequent downstream signaling cascade, thereby disrupting the adaptive mechanisms that allow cancer cells to survive in the stressful tumor microenvironment.[4][5]

Quantitative Data

The inhibitory activity and anti-proliferative effects of this compound have been quantified in various assays. The following tables summarize key quantitative data from initial preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | IC50 | Reference(s) |

| Cell-Free Kinase Assay | PERK | 0.9 nM | [1][2] |

| Cellular Autophosphorylation Assay | A549 (Human Lung Carcinoma) | 30 nM | |

| Cellular Assay (inhibition of p-eIF2α, ATF4, CHOP) | Multiple Cell Lines | 10-30 nM | [4] |

| Cell Proliferation Assay (in the absence of exogenous UPR inducers) | Multiple Human Tumor Cell Lines | 6-25 µM | [1] |

Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

| Tumor Model | Dosing Regimen (Oral) | Tumor Growth Inhibition | Reference(s) |

| BxPC-3 (Pancreatic) | 50 mg/kg, twice daily | Significant inhibition | [4] |

| BxPC-3 (Pancreatic) | 150 mg/kg, twice daily | ~90% | [4] |

| HPAC (Pancreatic) | 150 mg/kg, twice daily | ~54% | [4] |

| Capan-2 (Pancreatic) | 150 mg/kg, twice daily | ~114% (regression) | [4] |

| NCI-H929 (Multiple Myeloma) | 150 mg/kg, twice daily | ~70% | [4] |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Reference(s) |

| Half-life (t1/2) | < 2 hours | [3] |

| Oral Bioavailability (F%) | Good | [3] |

| Clearance | Low to moderate | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial investigations of this compound are provided below.

Cell Viability Assay

This protocol is a standard method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

96-well clear bottom plates

-

This compound (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

-

Incubate the plates for 72 hours at 37°C.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the log of the drug concentration and fitting the data to a four-parameter logistic curve.

Western Blot Analysis of PERK Pathway Proteins

This protocol details the detection of key proteins in the PERK signaling pathway to confirm the mechanism of action of this compound.

Materials:

-

Cancer cell lines

-

This compound

-

ER stress inducer (e.g., thapsigargin or tunicamycin)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-PERK (Thr980)

-

Rabbit anti-PERK

-

Rabbit anti-phospho-eIF2α (Ser51)

-

Mouse anti-eIF2α

-

Rabbit anti-ATF4

-

Mouse anti-CHOP

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Induce ER stress by adding thapsigargin (e.g., 1 µM) or tunicamycin (e.g., 5 µg/mL) for the desired time (e.g., 6 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

In Vivo Tumor Xenograft Study

This protocol describes a typical subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween-80 in water)

-

Calipers

Procedure:

-

Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-200 mm^3, randomize the mice into treatment and control groups.

-

Prepare the this compound formulation in the vehicle at the desired concentration.

-

Administer this compound or vehicle to the respective groups via oral gavage twice daily.

-

Continue to measure tumor volume and body weight 2-3 times per week.

-

The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration.

-

At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., immunohistochemistry).

Conclusion

The initial investigations into this compound have laid a strong foundation for its potential as a therapeutic agent in oncology. By selectively targeting the PERK kinase, this compound disrupts a key survival pathway utilized by cancer cells to adapt to the harsh tumor microenvironment. The quantitative data from in vitro and in vivo studies demonstrate its potent inhibitory activity and significant anti-tumor efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued research and development of PERK inhibitors as a novel class of anti-cancer drugs. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound in various cancer types.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Autophagy | Apoptosis | PERK | TargetMol [targetmol.com]

- 3. Discovery of this compound: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Foundational Studies of the PERK Inhibitor GSK2656157 in Neurodegenerative Disease Models: A Technical Guide

Introduction

Endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR) are increasingly recognized as key pathological features in a range of neurodegenerative diseases.[1][2][3] The accumulation of misfolded proteins, a hallmark of conditions like Alzheimer's, Parkinson's, and prion diseases, triggers the UPR. One of the three primary UPR effectors is the Protein Kinase R (PKR)-like ER kinase (PERK).[3] Chronic activation of the PERK pathway leads to a sustained shutdown of global protein synthesis and can ultimately trigger apoptosis, contributing to neuronal loss.[1][2]

GSK2656157 is a potent and selective, second-generation, ATP-competitive inhibitor of PERK.[4][5] It was developed to have improved pharmacokinetic and physical properties compared to its predecessor, GSK2606414.[5] By inhibiting PERK, this compound aims to restore protein synthesis and prevent downstream pro-apoptotic signaling, offering a promising therapeutic strategy to mitigate neurodegeneration. This document provides a detailed overview of the foundational preclinical studies of this compound and related PERK inhibitors in various neurodegenerative disease models.

Mechanism of Action: PERK Signaling Inhibition

Under ER stress, PERK dimerizes and autophosphorylates, activating its kinase domain. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α) at Serine 51.[3] This phosphorylation event inhibits the guanine nucleotide exchange factor eIF2B, leading to a global attenuation of mRNA translation.[3] While this reduces the load of new proteins entering the ER, it paradoxically allows for the preferential translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4).[3] ATF4, in turn, upregulates genes involved in stress resistance but also pro-apoptotic factors like CHOP (C/EBP homologous protein) under prolonged stress.[1][2]

This compound acts as an ATP-competitive inhibitor, binding to the kinase active site of PERK and preventing its autophosphorylation.[6] This blockade prevents the downstream phosphorylation of eIF2α and subsequent translational repression and ATF4/CHOP induction.[2][7]

Foundational In Vitro & In Vivo Studies

This compound and its analogue GSK2606414 have demonstrated neuroprotective effects across a variety of neurodegenerative disease models.

Prion Disease

In a mouse model of prion disease, oral administration of the PERK inhibitor GSK2606414 prevented the development of clinical symptoms.[8] The treatment abrogated the UPR-mediated translational repression, leading to significant neuroprotection throughout the brain.[8] This was one of the seminal studies highlighting the therapeutic potential of PERK inhibition in neurodegeneration.

Alzheimer's Disease (AD)

In mouse models of AD, PERK inhibitors have shown protective effects.[1] Prolonged activation of the PERK pathway in AD is known to impair memory and promote neurodegeneration by suppressing protein synthesis.[1] While specific quantitative data for this compound in AD models is not detailed in the provided context, its mechanism directly counters this pathological process.

Parkinson's Disease (PD)

Activation of PERK signaling has been confirmed in postmortem brain tissue from PD patients and in multiple rodent models of the disease.[9]

-

Neurotoxin Model: In a 6-OHDA (6-hydroxydopamine) mouse model of PD, oral administration of GSK2606414 protected nigral-dopaminergic neurons from cell death.[9] This neuroprotective effect was associated with improved motor performance, an increase in dopamine levels, and restored expression of synaptic proteins.[9] However, this study also noted potential pancreatic toxicity with chronic use of GSK2606414.[9]

Amyotrophic Lateral Sclerosis (ALS)